3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a heterocyclic compound. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . These compounds are considered as bioisosteres with purines and many of them possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the use of 3-amino-thiophene-2-carboxamides as versatile synthons . The compounds are synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthetic protocols to prepare these pyridopyrimidine derivatives have shown a therapeutic interest .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The structure of these compounds is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Therapeutic Potential
Pyridopyrimidine derivatives, which include compounds similar to the one , have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets and have shown a therapeutic interest .
Antitumor Effects
Some pyridopyrimidine derivatives have shown good antitumor effects. For example, Piritrexim inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .
Antileishmanial Activity
Pyrazole-bearing compounds, which can be structurally related to the compound , have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same pyrazole derivatives have also shown antimalarial activities . Specifically, compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
In Vitro Cytotoxic Activity
Some pyrazolo[3,4-d]pyrimidin derivatives have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .
Drug Development
The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, with potential activity against rheumatoid arthritis, are both pyridopyrimidine derivatives .
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-9-21-16-17-13-8-10-20-14(13)15(19)18(16)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBOKJHTYLICFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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